
N-(4-溴-5-氟-2-甲基苯基)乙酰胺
描述
N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide (BFMPA) is a small organic molecule that has been extensively studied in recent years due to its various applications in scientific research. It is a derivative of acetamide, a carboxylic acid found in many organic compounds, and has a unique bromo-fluoro-methylphenyl group. BFMPA has been used in numerous laboratory experiments and has been found to have a wide range of biochemical and physiological effects.
科学研究应用
抗菌应用
N-(4-溴-5-氟-2-甲基苯基)乙酰胺: 由于含有溴和氟原子,可能具有抗菌特性,这些原子以其杀生物作用而闻名。 据报道,具有类似结构的化合物具有抗菌作用 。 这表明其在开发新型抗生素或消毒剂方面具有潜在用途。
有机合成
该化合物可作为有机合成中的中间体。 特别是溴原子使其成为通过各种有机反应进行进一步功能化的良好候选者,例如 Suzuki 偶联,该偶联用于合成联芳基结构 。
OLED 应用
鉴于与 OLED 技术中使用的其他芳香族化合物的结构相似性,N-(4-溴-5-氟-2-甲基苯基)乙酰胺可以潜在地用作合成热活化延迟荧光 (TADF) 染料的前体 。 这些染料对于提高 OLED 器件的效率和寿命至关重要。
抗炎和抗肿瘤应用
该化合物的结构类似物已用于合成用于抗肿瘤和抗炎药物的活性药物成分 (API) 。 这表明N-(4-溴-5-氟-2-甲基苯基)乙酰胺可以探索类似的药理活性。
安全和危害
属性
IUPAC Name |
N-(4-bromo-5-fluoro-2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-5-3-7(10)8(11)4-9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEWAUIVDCPPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630226 | |
| Record name | N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633335-80-5 | |
| Record name | N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
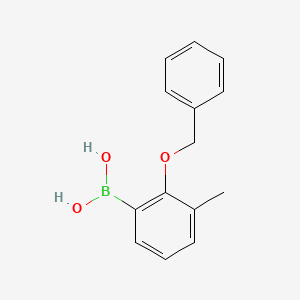



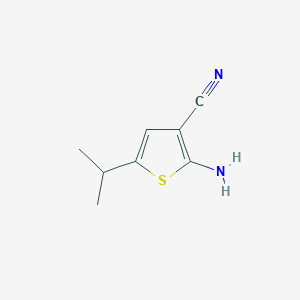
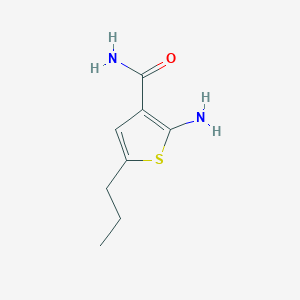
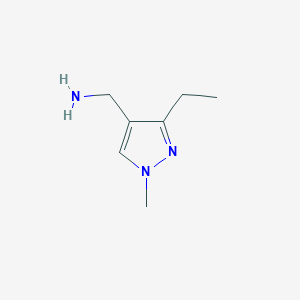

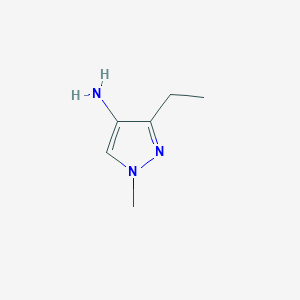
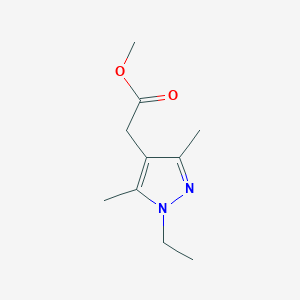


![[3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine](/img/structure/B1289949.png)
![[(5-Isobutylisoxazol-3-yl)methyl]amine](/img/structure/B1289950.png)
